6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula . This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of its pyrrolo[3,2-c]pyridine structure. It is also known as 6-Bromo-5-azaindole-3-carboxylic acid and is classified under heterocyclic compounds due to its unique structure that combines elements of both pyridine and pyrrole .
The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically follows a two-step process involving bromination and carboxylation:
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of continuous flow reactors in industrial settings can enhance efficiency and scalability during production.
The molecular structure of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be represented as follows:
The compound features a bicyclic structure that is essential for its biological activity and interaction with specific targets in biochemical pathways .
The primary chemical reaction involving 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is its interaction with the Fibroblast Growth Factor Receptor (FGFR). The compound acts as an inhibitor of FGFR signaling pathways, which are crucial in various cellular processes including proliferation and differentiation.
The inhibition mechanism involves binding to the FGFR, thereby preventing its activation by fibroblast growth factors. This interaction can lead to downstream effects on cell signaling and has implications in cancer research and therapeutic development.
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily revolves around its ability to inhibit FGFR signaling. Upon binding to FGFR, it blocks the receptor's activation by its ligands, which results in decreased cell proliferation and survival signals.
This inhibition can be quantitatively assessed through various biochemical assays that measure cell viability and proliferation in response to growth factors in the presence of the compound. Such assays are crucial for evaluating its potential as an anti-cancer agent.
Physical properties such as melting point and boiling point have not been extensively characterized in available literature but are expected to align with typical values for similar heterocyclic compounds. Further studies could provide more detailed thermodynamic data .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has significant applications in medicinal chemistry and drug discovery. Its role as an inhibitor of FGFR makes it a candidate for developing therapeutics aimed at treating cancers associated with aberrant FGFR signaling. Additionally, its unique structural features allow it to serve as a scaffold for designing new compounds with enhanced biological activity.
Pyrrolo[3,2-c]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fused pyrrole and pyridine ring system with nitrogen atoms at positions 1 (pyrrolic) and 4 (pyridinic). This arrangement creates an electron-rich π-system that facilitates diverse interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic contacts. The scaffold's rigidity enables precise three-dimensional positioning of pharmacophoric substituents, making it an ideal framework for designing enzyme inhibitors and receptor modulators. Notably, its structural similarity to purine bases allows for targeted interactions with ATP-binding sites in kinases – a feature exploited in oncology therapeutics like Vemurafenib (a BRAF inhibitor containing a related 7-azaindole core) [6]. The [3,2-c] isomer specifically positions its ring fusion to favor planar binding to protein targets, with C3 and C6 serving as optimal vectors for introducing bioactivity-enhancing substituents [4] [6].
Halogenation at the C6 position of pyrrolo[3,2-c]pyridine induces profound electronic and steric effects that enhance drug-receptor interactions. Bromine, with intermediate size (van der Waals radius: 1.85 Å) and polarizability, serves as an optimal halogen substituent for multiple purposes:
Table 1: Comparative Properties of Halogenated Pyrrolopyridines
Position | Halogen | Molecular Weight | Key Applications |
---|---|---|---|
6-Bromo | Br | 241.04 g/mol | Kinase inhibitors, Antibacterials |
7-Bromo | Br | 197.03 g/mol | FMS kinase inhibitors [4] |
6-Chloro | Cl | 196.61 g/mol | Aldose reductase inhibitors [6] |
Bromine's role extends beyond passive modulation; in FGFR inhibitors, 6-brominated analogs demonstrate 3–5-fold enhanced potency compared to chloro derivatives due to optimized halogen bonding with gatekeeper residues [6] [8]. The 6-bromo substitution in particular creates a distinctive electronic profile evidenced by predicted pKa shifts (ΔpKa ≈ 0.4–0.6) relative to unsubstituted analogs [4].
The carboxylic acid group at the C3 position introduces critical polarity and hydrogen-bonding capacity that profoundly influences both target engagement and pharmacokinetic behavior. This functionality:
The SMILES notation (C1=C2C(=CN=C1Br)C(=CN2)C(=O)O) precisely encodes the spatial relationship between the bromine and carboxylic acid groups, separated by 4.2–4.5 Å – an optimal distance for bidentate interactions with enzyme active sites . Molecular modeling reveals that the carboxylic acid group can participate in intramolecular hydrogen bonding with the pyrrolic nitrogen (N-H···O=C, 2.1 Å), creating a semi-rigid conformation that reduces the entropic penalty upon target binding [3]. This strategic placement balances target affinity with desirable ADME properties, as evidenced by the compound's moderate molecular weight (241.04 g/mol) and polar surface area (70.2 Ų), which favor cellular permeability while maintaining solubility [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3